2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride
Description
2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic organic compound featuring a benzothiazole core fused to an ethylamine moiety, with a hydrochloride salt.
Properties
IUPAC Name |
2-(1,2-benzothiazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.ClH/c10-6-5-8-7-3-1-2-4-9(7)12-11-8;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIZYGKJIDFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzothiazole ring . The resulting product is then treated with ethan-1-amine to introduce the amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amine derivatives .
Scientific Research Applications
2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, the amine group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-(1,2-benzothiazol-3-yl)ethan-1-amine hydrochloride, differing primarily in heterocyclic substituents, molecular weight, and functional groups.
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₃ClN₄O₂
- Molecular Weight : 280.71 g/mol
- Key Structural Features :
- Replaces benzothiazole with benzoxazole (oxygen instead of sulfur in the fused heterocycle).
- Incorporates a 1,2,4-oxadiazole ring linked via methylene to the benzoxazole.
- The oxadiazole ring enhances rigidity and may act as a bioisostere for ester or amide groups, improving metabolic stability . Higher molecular weight (280.71 vs. ~222.7 for the target compound) could reduce bioavailability.
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride
- Molecular Formula : C₈H₁₀ClN₃O₂
- Molecular Weight : 215.64 g/mol
- Key Structural Features :
- Substitutes benzothiazole with a furan ring (oxygen-containing five-membered heterocycle).
- Retains the 1,2,4-oxadiazole group.
- Implications :
- Furan’s reduced aromaticity compared to benzothiazole may weaken π-π interactions with biological targets.
- Lower molecular weight (215.64 vs. ~222.7) and simpler structure could enhance solubility but decrease target specificity.
- Furan’s susceptibility to oxidative metabolism might limit in vivo stability .
1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one Hydrochloride
- Molecular Formula : C₁₈H₂₄ClN₃O₂
- Molecular Weight : 349.86 g/mol
- Key Structural Features :
- Extends the ethylamine chain of the target compound into a morpholine ring.
- Includes a ketone group adjacent to the benzothiazole.
- Increased molecular weight (349.86) and steric bulk may hinder blood-brain barrier penetration, reducing CNS applicability .
Comparative Analysis Table
*Estimated based on benzothiazole-ethylamine structure.
Research Findings and Implications
- Electronic Effects : Benzothiazole’s sulfur atom enhances electron-richness compared to benzoxazole or furan, favoring interactions with electrophilic biological targets (e.g., enzyme active sites) .
- Solubility vs. Lipophilicity : The morpholine derivative’s polarity improves aqueous solubility but may reduce blood-brain barrier permeability, whereas the target compound’s simpler structure balances lipophilicity for CNS applications .
- Metabolic Stability : Oxadiazole-containing analogs (e.g., ) may exhibit longer half-lives due to resistance to enzymatic degradation compared to furan derivatives .
Biological Activity
2-(1,2-Benzothiazol-3-yl)ethan-1-amine hydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of antimicrobial and antipsychotic properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or other derivatives. Recent synthetic methodologies have focused on optimizing yields and reaction conditions. For instance, techniques such as microwave-assisted reactions and one-pot multicomponent reactions have been employed to enhance efficiency and reduce reaction times .
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For example, a study found that certain benzothiazole derivatives showed better activity than standard anti-tubercular drugs with minimum inhibitory concentrations (MICs) ranging from 100 to 250 μg/mL .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 7g | 100 | 99 |
| Control (INH) | <100 | >90 |
Antipsychotic Activity
Another area of interest is the potential antipsychotic activity of benzothiazole derivatives. A study evaluated a related compound, finding it effective in receptor binding assays and behavioral screens. Specifically, it exhibited a potent affinity for serotonin receptors while maintaining a favorable profile regarding typical neuroleptic side effects . This suggests that modifications to the benzothiazole structure may yield compounds with therapeutic potential for psychiatric disorders.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The inhibition of bacterial growth is believed to be linked to interference with essential metabolic pathways in bacteria, particularly those involved in cell wall synthesis.
- Antipsychotic Mechanism : The compound's interaction with dopamine and serotonin receptors suggests that it may modulate neurotransmitter activity in the brain, which is critical for managing symptoms associated with psychosis.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with multidrug-resistant tuberculosis showed promising results when treated with a novel benzothiazole derivative. The compound demonstrated a significant reduction in bacterial load compared to traditional therapies.
- Case Study 2 : In a study assessing the behavioral effects of a benzothiazole derivative in animal models, researchers noted improvements in avoidance behaviors without the typical side effects associated with conventional antipsychotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
